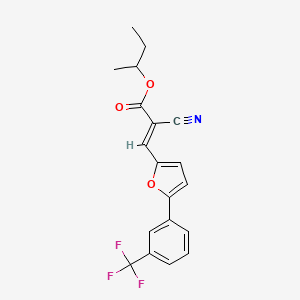

![molecular formula C13H10N2O2S2 B2928270 N-(4-(methylthio)benzo[d]thiazol-2-yl)furan-2-carboxamide CAS No. 922677-33-6](/img/structure/B2928270.png)

N-(4-(methylthio)benzo[d]thiazol-2-yl)furan-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(4-(methylthio)benzo[d]thiazol-2-yl)furan-2-carboxamide” is a compound that contains a thiazole ring. Thiazoles are important heterocyclics exhibiting a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The biological outcomes of thiazoles are greatly affected by the substituents on a particular position of the thiazole ring .

Molecular Structure Analysis

Thiazoles are five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .科学的研究の応用

Synthesis and Chemical Reactivity

The synthesis of compounds related to N-(4-(methylthio)benzo[d]thiazol-2-yl)furan-2-carboxamide involves several key reactions, including coupling reactions, electrophilic substitution, and oxidation processes. For example, Aleksandrov et al. (2017) discuss the synthesis and reactivity of related benzo[e][1,3]benzothiazole compounds, highlighting techniques such as coupling of naphthalen-1-amine with furan-2-carbonyl chloride and subsequent reactions to achieve specific derivatives through electrophilic substitution reactions like nitration and bromination (Aleksandrov & El’chaninov, 2017).

Biological Activities and Applications

The structural motif of benzo[d]thiazole-2-carboxamide derivatives has been explored for various biological activities. Patel et al. (2015) synthesized novel heterocyclic compounds with potential antibacterial and antifungal properties by reacting specific triazole and thiadiazol derivatives with benzoic acid derivatives, indicating the versatility of this chemical backbone in generating bioactive molecules (Patel, H. S. Patel, & Shah, 2015). Furthermore, Zhang et al. (2017) identified a series of benzo[d]thiazole-2-carboxamide derivatives as potential epidermal growth factor receptor (EGFR) inhibitors, demonstrating moderate to excellent potency against various cancer cell lines, which underscores the potential pharmaceutical applications of these compounds (Zhang et al., 2017).

Material Science and Supramolecular Chemistry

Beyond biological applications, derivatives of benzo[d]thiazole-2-carboxamide have been investigated for their material properties. For instance, Yadav and Ballabh (2020) synthesized a new series of N-(thiazol-2-yl)benzamide derivatives and explored their gelation behavior, which is critical for developing new materials with potential applications in drug delivery systems and materials science (Yadav & Ballabh, 2020).

将来の方向性

The future directions for “N-(4-(methylthio)benzo[d]thiazol-2-yl)furan-2-carboxamide” could involve further exploration of its biological activities, optimization of its synthesis process, and investigation of its mechanism of action. Additionally, structure-activity relationship studies could be conducted to design more potent derivatives of this compound .

作用機序

Target of Action

N-(4-(methylthio)benzo[d]thiazol-2-yl)furan-2-carboxamide is a thiazole derivative . Thiazoles are known to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects

Mode of Action

Thiazole derivatives are known to interact with their targets in various ways, depending on the specific biological activity . For instance, some thiazole derivatives can inhibit the activity of certain enzymes, while others may interact with cell receptors or DNA .

Biochemical Pathways

Given the diverse biological activities of thiazole derivatives, it’s likely that this compound affects multiple pathways . For example, thiazole derivatives with antimicrobial activity may disrupt bacterial cell wall synthesis, while those with antitumor activity may interfere with cell division or DNA replication .

Pharmacokinetics

The solubility of thiazole derivatives in water, alcohol, and ether suggests that they may be well-absorbed and distributed in the body. The metabolism and excretion of this compound would likely depend on its specific chemical structure and the presence of functional groups that can be modified by metabolic enzymes.

Result of Action

The compound has been reported to exhibit excellent antifungal activity against five plant pathogenic fungi . This suggests that the compound may disrupt fungal cell functions, leading to cell death.

Action Environment

For instance, the compound’s solubility suggests that it may be more active in aqueous environments .

特性

IUPAC Name |

N-(4-methylsulfanyl-1,3-benzothiazol-2-yl)furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O2S2/c1-18-9-5-2-6-10-11(9)14-13(19-10)15-12(16)8-4-3-7-17-8/h2-7H,1H3,(H,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFKWSRGXUNCLNJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC2=C1N=C(S2)NC(=O)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-fluorophenyl)-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2928189.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-methoxyethyl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2928192.png)

![Ethyl 2-[[7-[6-[(4-methoxyphenyl)methylamino]-6-oxohexyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl]acetate](/img/structure/B2928193.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-(ethylthio)benzamide](/img/structure/B2928194.png)

![N,N,3,3-Tetramethyl-4-[2-[methyl(prop-2-enoyl)amino]acetyl]piperazine-1-carboxamide](/img/structure/B2928202.png)

![5-((3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(o-tolyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2928205.png)

![4-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-fluorobenzoic acid](/img/structure/B2928206.png)

![2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-1-morpholinoethanone](/img/structure/B2928208.png)

![1-(3,5-Dimethylpiperidin-1-yl)-2-[[2-[2-(2-methylbenzimidazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]ethanone](/img/structure/B2928209.png)